![molecular formula C4H4BrClN4 B572682 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine CAS No. 1374652-24-0](/img/structure/B572682.png)
1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine
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Description
“1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine” is an organic compound that belongs to the class of pyrazine derivatives. It has a molecular formula of C4H4BrClN4 and a molecular weight of 223.46 g/mol .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine” includes a pyrazine ring substituted with bromine and chlorine atoms at the 3rd and 5th positions, respectively, and a hydrazine group attached to the 2nd position .Physical And Chemical Properties Analysis
“1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine” has a molecular weight of 223.46 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 221.93079 g/mol .Scientific Research Applications
Anticancer Drug Design
The compound can be used in the design of anticancer drugs. More specifically, it can be used in the optimization of known inhibitors like SHP099. The SHP2 protein, which is a member of the Protein Tyrosine Phosphatases (PTPs) family, is closely related to cancer. Pyrazine-based small molecules, which include “1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine”, can be designed and synthesized to interact with this protein .
Synthesis of Novel Compounds
“1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine” can be used in the synthesis of novel compounds. For instance, it can be used in the Suzuki–Miyaura coupling process to produce intermediates in good yield .
Insecticidal Activities
Compounds synthesized from “1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine” can have insecticidal activities. These compounds can be evaluated by larvicidal tests against various pests .
Fungicidal Activities
Similarly, these compounds can also exhibit fungicidal activities. Their effectiveness can be evaluated using the mycelium growth rate method .
Pharmacological Inhibitors
The activation of the Protein Tyrosine Phosphatases (PTPs) pathway in human cancers has triggered the development of a variety of pharmacological inhibitors. “1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine” can be used in the development of these inhibitors .
properties
IUPAC Name |
(3-bromo-5-chloropyrazin-2-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN4/c5-3-4(10-7)8-1-2(6)9-3/h1H,7H2,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTBKELQEXDGAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)NN)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856545 |
Source
|
Record name | 3-Bromo-5-chloro-2-hydrazinylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine | |
CAS RN |
1374652-24-0 |
Source
|
Record name | 3-Bromo-5-chloro-2-hydrazinylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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